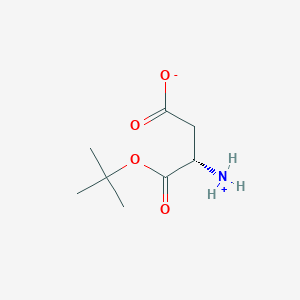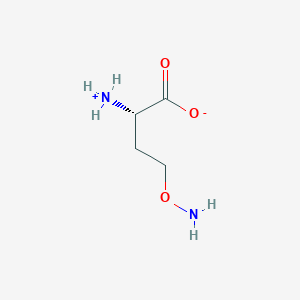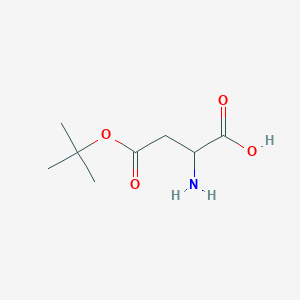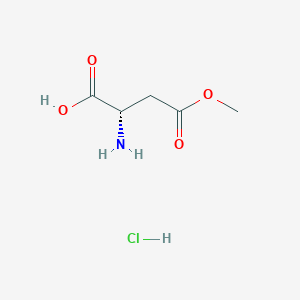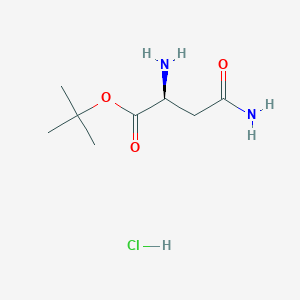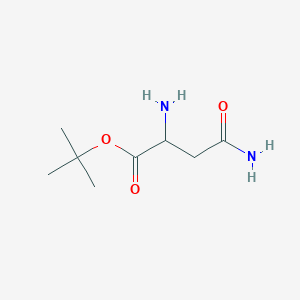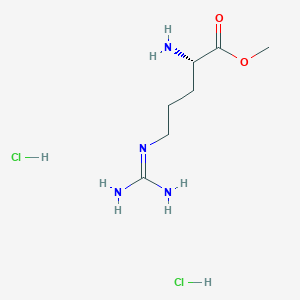
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrochloric acid is a corrosive, colorless acid prepared by dissolving gaseous hydrogen chloride in water . It’s widely used in industry and is also produced naturally in the stomach to aid digestion .
Molecular Structure Analysis
The molecular structure of a compound like hydrochloric acid involves the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be represented in various forms, including 2-dimensional (2D) and 3-dimensional (3D) images .Chemical Reactions Analysis
Acid halides, like hydrochloric acid, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms .Physical And Chemical Properties Analysis
Hydrochloric acid, for example, has several physical and chemical properties. It’s a strong, corrosive acid used industrially to process steel and in the large-scale production of vinyl chloride used to make PVC .科学的研究の応用
Metabolic Studies and Understanding of Drug Metabolism
The compound has been utilized in studies to understand the in vivo metabolism of psychoactive substances. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) was studied in rats, revealing the pathways leading to various metabolites such as corresponding aldehyde metabolite, alcohol, and carboxylic acid metabolites, amongst others. This provides insights into the metabolic pathways of similar compounds and their potential physiological implications (Kanamori et al., 2002).
Understanding Psychotropic Potency and Metabolic Pathways
Research has also been focused on comparing the psychotropic effects of various substances and understanding their metabolic pathways. One study compared the psychotropic effects of different tryptamines, indicating the significance of hydroxylation in determining the potency of these substances. It also explored the metabolism of related compounds, pointing towards the importance of understanding the metabolic pathways and their relation to psychotropic activity (Taborsky et al., 1966).
Investigating Anticonvulsant Properties
Investigations into anticonvulsant properties of related compounds have also been conducted. A study on 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC) demonstrated its effectiveness against audiogenic and electroconvulsive seizures in mice, contributing to the field of epilepsy research and potential therapeutic approaches (Buckholtz, 1975).
General Pharmacological Properties
Detailed studies on the general pharmacological properties of related compounds have been conducted to understand their effects on various physiological parameters such as blood pressure, heart contractility, and respiratory functions. Such studies provide a comprehensive understanding of the pharmacological profile and therapeutic potential of these compounds (Zwagemakers & Claassen, 1980).
Effects on Behavior and Neurochemistry
Research has also delved into the effects of new endogenous nonprotein amino acids on the behavior of mice and their potential physiological roles. Understanding these effects helps in deciphering the complex interactions of these compounds with neurochemistry and behavior (Nakagawa et al., 1996).
Nutritional and Metabolic Aspects in Agriculture
Studies have also focused on the nutritional and metabolic aspects of related compounds in the context of agriculture, particularly in dairy cows. Understanding the metabolic fate of these compounds and their bioavailability is crucial for optimizing animal nutrition and lactation performance (Graulet et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRBBKYRZVRBV-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


